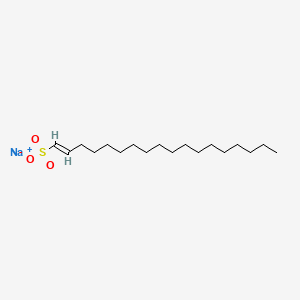

sodium (Z)-octadec-1-ene-1-sulfonate

Description

Conceptual Frameworks for Alkene Sulfonate Investigations

The study of alkene sulfonates, such as sodium 1-octadecene-1-sulfonate, is built on the fundamental principles of surfactant science. Surfactants are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. rsc.org In the case of sodium 1-octadecene-1-sulfonate, the hydrophilic portion is the sulfonate group (-SO3Na), and the hydrophobic part is the 18-carbon octadecene chain. ontosight.ai This dual nature allows them to accumulate at interfaces between two immiscible phases, like oil and water, and reduce surface or interfacial tension. rsc.orgdnal.net The investigation of these compounds often involves studying their micelle formation, where surfactant molecules aggregate into spherical structures in solution above a certain concentration known as the critical micelle concentration (CMC). This behavior is crucial for their function as detergents, emulsifiers, and foaming agents. alfa-chemistry.com

Historical Trajectories of Sulfonate Chemistry Relevant to Sodium 1-Octadecene-1-Sulfonate

The development of synthetic detergents, including sulfonates, gained significant momentum after World War II. epo.org Early synthetic surfactants were often branched-chain alkylbenzene sulfonates, which were later found to be poorly biodegradable, leading to environmental concerns like excessive foaming in waterways. epo.org This led to the development of linear alkylbenzene sulfonates (LAS) and other more biodegradable alternatives like alpha-olefin sulfonates (AOS). stppgroup.commade-in-china.comwhattheythink.com The synthesis of AOS involves the sulfonation of alpha-olefins, which are linear alkenes with a double bond at the primary or alpha position. stppgroup.comcosmeticsandtoiletries.com The reaction of alpha-olefins with sulfur trioxide produces a mixture of alkene sulfonic acids and sultones, which are then neutralized to form the sodium salts. google.com This process has been refined over the years to improve yield and purity, making AOS a commercially viable and environmentally preferable option in many applications. google.comgoogle.com

Current Research Landscape and Emerging Academic Paradigms for Sodium 1-Octadecene-1-Sulfonate Studies

Contemporary research on sodium 1-octadecene-1-sulfonate and other AOS is focused on several key areas. A major driver is the increasing demand for sustainable and biodegradable surfactants derived from renewable resources. stppgroup.com While traditionally derived from petroleum hydrocarbons, research is exploring the use of natural oils to produce alpha-olefins. stppgroup.commade-in-china.com Another area of active investigation is the enhancement of their performance in various applications. This includes studying the synergistic effects of AOS with other types of surfactants to create more effective formulations for detergents, personal care products, and industrial processes like enhanced oil recovery. chemger.com Furthermore, there is ongoing research into the environmental fate and toxicological profiles of these compounds to ensure their safe use. cleaninginstitute.orgnih.gov Advanced analytical techniques are also being developed for the precise characterization and quantification of AOS in complex mixtures. alfa-chemistry.comthermofisher.comlabinsights.nl

Physicochemical Properties of Sodium 1-Octadecene-1-Sulfonate

| Property | Value |

| Molecular Formula | C18H35NaO3S ontosight.ainih.govnih.gov |

| Molecular Weight | 354.5 g/mol nih.govnih.gov |

| Appearance | Colorless to pale yellow clear liquid (estimated) thegoodscentscompany.com |

| Solubility | Good water solubility cleaninginstitute.org |

| IUPAC Name | sodium;octadec-1-ene-1-sulfonate nih.gov |

| CAS Number | 4692-52-8 nih.govnih.gov |

Synthesis and Manufacturing of Sodium 1-Octadecene-1-Sulfonate

The primary method for producing sodium 1-octadecene-1-sulfonate is through the sulfonation of 1-octadecene (B91540), a long-chain alpha-olefin. stppgroup.com This process typically involves reacting 1-octadecene with sulfur trioxide (SO3) in a thin-film reactor. epo.org The immediate products of this reaction are a mixture of alkene sulfonic acids and intermediate cyclic compounds known as sultones. google.com Following the sulfonation step, the mixture undergoes hydrolysis and neutralization, usually with sodium hydroxide, to convert the sultones to hydroxyalkane sulfonates and neutralize the sulfonic acids, yielding the final sodium alpha-olefin sulfonate product. cosmeticsandtoiletries.comgoogle.com The reaction conditions, including temperature and pressure, can be controlled to influence the composition and properties of the final product. google.com

Applications of Sodium 1-Octadecene-1-Sulfonate

The versatile surfactant properties of sodium 1-octadecene-1-sulfonate lead to its use in a wide range of products:

Analytical Techniques for Characterization

A variety of analytical methods are employed to identify and quantify sodium 1-octadecene-1-sulfonate and other surfactants. Chromatographic techniques are particularly important for separating the components of complex mixtures. alfa-chemistry.com High-performance liquid chromatography (HPLC) is a widely used method for surfactant analysis. thermofisher.comlabinsights.nl Other techniques include gas chromatography (GC), thin-layer chromatography (TLC), and various spectroscopic methods. alfa-chemistry.com For detection, UV detectors can be used if the surfactant has a chromophore, while evaporative light scattering detection (ELSD) and mass spectrometry (MS) are suitable for universal detection. thermofisher.com

Environmental Fate and Biodegradation

Sodium 1-octadecene-1-sulfonate and other alpha-olefin sulfonates are considered to be readily biodegradable. made-in-china.comwhattheythink.comcleaninginstitute.org This means they are broken down by microorganisms in the environment, which reduces their potential for long-term environmental impact. made-in-china.com Studies have shown that AOS are effectively removed during wastewater treatment processes. cleaninginstitute.org While all surfactants can have some level of aquatic toxicity, the biodegradability of AOS helps to mitigate this risk. ontosight.aicleaninginstitute.org The environmental impact of these surfactants is a key consideration for their use, and they are generally considered a more environmentally friendly option compared to some older types of surfactants. made-in-china.comnih.gov

Properties

CAS No. |

4692-52-8 |

|---|---|

Molecular Formula |

C18H35NaO3S |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

sodium (Z)-octadec-1-ene-1-sulfonate |

InChI |

InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h17-18H,2-16H2,1H3,(H,19,20,21);/q;+1/p-1/b18-17-; |

InChI Key |

SZGKXOCIHKEMHV-YBFBCAGJSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways for Sodium 1 Octadecene 1 Sulfonate

Exploration of Diverse Reaction Routes for Sodium 1-Octadecene-1-Sulfonate Elaboration

The synthesis of sodium 1-octadecene-1-sulfonate, a key anionic surfactant, is achievable through several chemical pathways. These methods primarily involve the sulfonation of the parent α-olefin, 1-octadecene (B91540). The choice of synthetic route influences the final product composition, which typically includes a mix of alkene sulfonates and hydroxyalkane sulfonates. wikipedia.org

Sulfochlorination-Based Synthesis Approaches and Mechanism of Action

While direct sulfonation with sulfur trioxide is more common for α-olefins, sulfochlorination represents a classic method for converting hydrocarbons to sulfonates. This process typically involves the reaction of the alkane with a mixture of sulfur dioxide and chlorine gas, initiated by ultraviolet light. The resulting alkane sulfonyl chloride is then hydrolyzed with an alkali, such as sodium hydroxide, to produce the sodium alkane sulfonate. While less direct for producing an unsaturated sulfonate from an olefin, this pathway is a fundamental sulfonation technique.

The mechanism proceeds via a free-radical chain reaction. UV light initiates the homolytic cleavage of chlorine. The chlorine radical then abstracts a hydrogen atom from the hydrocarbon, creating an alkyl radical. This radical reacts with sulfur dioxide to form an alkanesulfonyl radical, which then reacts with another chlorine molecule to yield the alkanesulfonyl chloride and a new chlorine radical to propagate the chain. Subsequent alkaline hydrolysis cleaves the sulfonyl chloride to the desired sulfonate.

Sulfoxidation and Hydroxy-Sulfonation Techniques

Sulfoxidation is another free-radical process for the synthesis of alkane sulfonates from saturated hydrocarbons using sulfur dioxide and oxygen, typically under UV irradiation. This method yields alkane sulfonic acids which can be neutralized to form the corresponding sulfonates.

In the context of α-olefin sulfonation, hydroxy-sulfonation is not typically a direct synthetic goal but rather a consequential reaction. During the dominant direct sulfonation process of 1-octadecene, intermediate sultones are formed. google.com Subsequent alkaline hydrolysis of these sultones, particularly γ- and δ-sultones, opens the ring structure to yield a mixture of sodium alkene sulfonates and sodium hydroxyalkane sulfonates. wikipedia.orgcpchem.com This hydrolysis step is crucial for converting these intermediates into active surfactant molecules. google.com The final product of a typical commercial α-olefin sulfonate (AOS) synthesis contains a significant portion of hydroxyalkane sulfonates, often around 35-40%. wikipedia.org

Direct Sulfonation via Olefinic Precursors

The most prevalent commercial method for producing sodium 1-octadecene-1-sulfonate is the direct sulfonation of 1-octadecene using sulfur trioxide (SO₃). wikipedia.orggoogle.com This highly exothermic reaction is typically performed in continuous thin-film reactors to ensure efficient heat removal and process control. google.comgoogle.com

The mechanism begins with a [2+2] cycloaddition of SO₃ across the double bond of the α-olefin, forming an unstable intermediate known as a β-sultone. cpchem.com This initial product rapidly rearranges to a mixture of more stable isomers, including alkene sulfonic acids, as well as γ- and δ-sultones. cpchem.com To complete the synthesis, the "acid mix" from the reactor undergoes a sequence of steps:

Neutralization: The mixture is treated with an aqueous solution of sodium hydroxide. google.comstppgroup.com This neutralizes the alkene sulfonic acids to form sodium alkene sulfonates.

Hydrolysis: The mixture is heated under alkaline conditions to hydrolyze the remaining sultones into a combination of alkene sulfonates and hydroxyalkane sulfonates. stppgroup.comscience.gov

Bleaching: A bleaching step may be employed to achieve a commercially acceptable color for the final product. google.com

The molar ratio of sulfur trioxide to the α-olefin is a critical parameter, typically maintained slightly above stoichiometric, in the range of 1.0:1 to 1.2:1, to drive the reaction to completion. google.com

| Synthetic Route | Precursor(s) | Key Reagent(s) | Primary Intermediate(s) | Final Product(s) | Key Features |

| Direct Sulfonation | 1-Octadecene | Sulfur Trioxide (SO₃) | β-sultone, Alkene sulfonic acids, γ/δ-sultones | Sodium alkene sulfonates, Sodium hydroxyalkane sulfonates | Main commercial route; uses thin-film reactors. wikipedia.orggoogle.com |

| Sulfochlorination | Octadecane (B175841) | SO₂, Cl₂, UV light | Octadecane sulfonyl chloride | Sodium octadecane sulfonate | Primarily for saturated hydrocarbons. |

| Sulfoxidation | Octadecane | SO₂, O₂, UV light | Octadecane sulfonic acid | Sodium octadecane sulfonate | Free-radical process for alkanes. |

Surfactant-Mediated Synthesis Protocols

While not a primary route for the bulk synthesis of sodium 1-octadecene-1-sulfonate, the principles of surfactant-mediated synthesis, or micellar catalysis, are relevant in organic chemistry. In this approach, reactions are conducted in an aqueous medium containing a surfactant. Above a certain concentration (the critical micelle concentration), surfactant molecules form aggregates called micelles. These micelles possess a hydrophobic core and a hydrophilic exterior, creating micro-environments that can solubilize organic, non-polar reactants in the aqueous phase. This can enhance reaction rates by increasing the local concentration of reactants within the micelles. While specific protocols for the surfactant-mediated synthesis of this particular compound are not widely documented, this methodology is used to promote reactions involving water-sensitive intermediates. chemicalprocessing.com

Alternative and Emerging Synthetic Protocols (e.g., from bio-oils, photocatalytic, enzymatic)

Recent research has focused on developing more sustainable routes to surfactants, including those derived from renewable resources like bio-oils.

From Bio-oils: A notable development is the production of bio-based α-olefin sulfonates. google.com One patented method describes the synthesis of an internal olefin sulfonate starting from oleic acid, a common component of vegetable oils. researchgate.net The process involves:

Esterification of oleic acid.

Catalytic metathesis of the oleic acid ester to produce 9-octadecene (B1240498) (an internal olefin).

Sulfonation of the 9-octadecene with sulfur trioxide. researchgate.net

Hydrolysis and neutralization to yield the final bio-based internal olefin sulfonate surfactant. researchgate.net In 2025, commercial-scale production of a biobased alpha olefin sulfonate, utilizing a renewable feedstock, is expected to commence. google.com

Photocatalytic and Enzymatic Routes: While direct photocatalytic or enzymatic sulfonation of 1-octadecene is not yet a mainstream industrial process, research into green chemistry is exploring these avenues. Photocatalytic methods have been investigated for the degradation of sulfonated aromatic compounds, which involves the generation of highly reactive hydroxyl radicals. osti.gov Enzymatic processes are also gaining attention; for instance, photobiocatalytic systems have been developed for the synthesis of terminal alkenes from fatty acids, which could serve as precursors for subsequent sulfonation.

Investigation of Reaction Kinetics and Thermodynamic Considerations in Sodium 1-Octadecene-1-Sulfonate Synthesis

The synthesis of sodium 1-octadecene-1-sulfonate is governed by complex reaction kinetics and thermodynamics, with competing side reactions influencing the final product distribution.

The primary sulfonation reaction is extremely fast, often described as nearly instantaneous upon contact between the gaseous sulfur trioxide and the liquid olefin film. google.com The reaction is highly exothermic, necessitating careful temperature control to prevent unwanted side reactions and product degradation. cpchem.com A mathematical model has been proposed to describe the sulfonation of α-olefins by gaseous sulfur trioxide, indicating that the temperature dependence of the rate constant ratios can be effectively modeled. chemrxiv.org

A key thermodynamic consideration is the competition between the desired sulfonation reaction and the potential for polymerization of the 1-octadecene precursor, especially at elevated temperatures. Studies have shown that 1-octadecene can spontaneously polymerize at temperatures commonly used in high-temperature syntheses (120–320 °C).

The kinetics of this polymerization are highly temperature-dependent. For example, after 24 hours, the conversion of 1-octadecene to its polymer is negligible at low temperatures but increases significantly as the temperature rises. This underscores the importance of maintaining controlled, relatively low temperatures during the sulfonation process to maximize the yield of the desired sulfonate and minimize the formation of polymeric byproducts.

| Parameter | Observation / Finding | Significance in Synthesis | Reference |

| Reaction Rate | Sulfonation of α-olefins with SO₃ is essentially instantaneous. | Requires efficient mixing and heat removal, favoring continuous flow reactors. | google.com |

| Temperature Dependence | The ratios of reaction rate constants show a clear temperature dependence. | Allows for process optimization by controlling temperature to favor desired products. | chemrxiv.org |

| Competing Reaction | 1-octadecene can polymerize at elevated temperatures (significant above 160°C). | Sulfonation must be conducted at temperatures low enough to prevent polymerization of the feedstock. | |

| Polymerization Kinetics | Conversion to polymer is 6.58% at 160°C and 88.51% at 320°C after 24 hours. | Highlights the critical need for strict temperature control to ensure high yield of the sulfonate. | |

| Thermodynamics | Sulfonation is a highly exothermic process. | Reactor design must accommodate rapid heat dissipation to maintain stable reaction conditions. | cpchem.com |

Catalytic Systems and Reagent Optimization for Enhanced Sodium 1-Octadecene-1-Sulfonate Yield and Purity

The primary industrial method for producing alpha-olefin sulfonates involves the sulfonation of the corresponding alpha-olefin, in this case, 1-octadecene, with sulfur trioxide (SO₃). nih.govasiachmical.comgoogle.com This process is typically followed by neutralization and hydrolysis. google.com The optimization of this process hinges on the careful control of reaction conditions and the purity of the reagents.

The sulfonation reaction is highly exothermic and rapid, necessitating efficient heat and mass transfer to prevent the formation of undesirable byproducts. nih.govasiachmical.com Falling film reactors are commonly employed in industrial settings to manage these challenges. asiachmical.com In this setup, a thin film of the organic feedstock, 1-octadecene, flows down the inner walls of a reactor while being exposed to a stream of gaseous sulfur trioxide, which is diluted with an inert gas like air. asiachmical.comgoogle.com

Key parameters that are optimized to enhance yield and purity include:

Reaction Temperature: Maintaining a low reaction temperature, typically below 50°C and preferably between 10°C and 40°C, is crucial to minimize side reactions. google.com

SO₃ to Olefin Molar Ratio: The molar ratio of sulfur trioxide to 1-octadecene is a critical factor. An optimal ratio ensures complete sulfonation of the olefin while minimizing the formation of disulfonates and other impurities. nih.gov

Inert Gas Dilution: The high dilution of sulfur trioxide with dry air (e.g., mole ratios of 20:1 to 50:1) helps to control the reaction rate and dissipate heat. google.com

Reagent Purity: The purity of the 1-octadecene feedstock and the sulfur trioxide is paramount. The feedstock should have a high proportion of alpha-olefins, preferably above 90%. google.com Moisture in the sulfonating agent can lead to the formation of sulfuric acid, altering the reaction pathway. asiachmical.com

Recent research has also explored the use of Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃) and boron trifluoride (BF₃), in sulfonation processes, although their application is more common for aromatic substrates. asiachmical.com

A significant challenge in the synthesis involving 1-octadecene is its propensity to polymerize at elevated temperatures (120–320 °C), a common range for many chemical syntheses. chemrxiv.orgchemrxiv.orgresearchgate.net This spontaneous polymerization can lead to impurities that are difficult to separate from the desired product. chemrxiv.orgresearchgate.net Therefore, precise temperature control is essential not only for the sulfonation reaction itself but also to prevent unwanted side reactions of the starting material.

The table below summarizes the optimized process parameters for the sulfonation of alpha-olefins, which are applicable to the synthesis of sodium 1-octadecene-1-sulfonate.

Optimized Process Parameters for Alpha-Olefin Sulfonation

| Parameter | Optimized Value/Range | Rationale |

|---|---|---|

| Reaction Temperature | 10°C - 40°C | Minimizes side reactions and byproduct formation. google.com |

| SO₃/α-Olefin Molar Ratio | 1.27 | Ensures complete sulfonation while minimizing excess reagent. nih.gov |

| SO₃ Volume Fraction in Gas | 4% | Controls reaction rate and heat generation. nih.gov |

| Gas-Phase Flow Rate | 228 mL/min | Optimizes mass transfer in microchannel reactors. nih.gov |

| Feedstock Purity | >90% α-olefin | Maximizes the yield of the desired alkenyl sulfonate. google.com |

Process Intensification and Green Chemistry Principles in Sodium 1-Octadecene-1-Sulfonate Manufacturing Research

In recent years, there has been a significant push towards incorporating process intensification and green chemistry principles into the manufacturing of sodium 1-octadecene-1-sulfonate and other surfactants. The goal is to develop more sustainable and efficient production methods that minimize waste, reduce energy consumption, and improve safety.

Process Intensification:

A key development in this area is the use of microreactors for the sulfonation of alpha-olefins. nih.gov Microreactors offer several advantages over traditional falling film reactors, including:

Enhanced Mass and Heat Transfer: The high surface-area-to-volume ratio in microchannels provides superior control over the reaction, leading to a more uniform product with fewer byproducts. nih.govasiachmical.com

Improved Safety: The small reaction volumes in microreactors minimize the risks associated with the highly exothermic sulfonation process. asiachmical.com

Precise Temperature Control: Microreactors can maintain a very stable reaction temperature, often within ±1°C, which is critical for minimizing side reactions. asiachmical.com

Rapid Startup and Shutdown: The reduced volume allows for quick transitions, minimizing material waste during these phases. asiachmical.com

Research has demonstrated that using a cross-shaped microchannel reactor for the sulfonation of alpha-olefins can lead to a significant reduction in energy consumption with only a marginal decrease in the active substance content. nih.gov While throughput can be a limitation, the use of multi-parallel microreactor arrays is being explored as a scalable solution for industrial production. asiachmical.com

Green Chemistry Principles:

The application of green chemistry principles focuses on making the entire lifecycle of sodium 1-octadecene-1-sulfonate more environmentally friendly. Key areas of focus include:

Atom Economy: The direct sulfonation of 1-octadecene with sulfur trioxide is an example of a reaction with high atom economy, as it directly combines the reactants into the desired product with minimal waste.

Use of Safer Solvents and Reagents: While the sulfonation process itself is often solvent-free, research into alternative sulfonating agents and reaction media is ongoing. The use of highly diluted sulfur trioxide in an inert gas stream is a step towards safer handling of this reactive chemical. google.com

Energy Efficiency: As mentioned, the use of microreactors can significantly improve energy efficiency. nih.gov Additionally, optimizing heat management in traditional reactors is a critical aspect of reducing energy consumption. asiachmical.com

Waste Reduction and Recycling: In aqueous sulfonation processes, techniques like multi-effect evaporation are used to recover and recycle water, with recovery rates of 85-95% being achievable. asiachmical.com

The table below highlights the comparison between traditional and intensified process technologies for alpha-olefin sulfonation.

Comparison of Sulfonation Reactor Technologies

| Feature | Falling Film Reactors | Microreactors |

|---|---|---|

| Mass and Heat Transfer | Good, but can have limitations leading to byproducts. nih.gov | Excellent, due to high surface-area-to-volume ratio. nih.govasiachmical.com |

| Temperature Control | Good | Excellent (±1°C). asiachmical.com |

| Safety | Requires careful management of large reaction volumes. | Inherently safer due to small volumes. asiachmical.com |

| Scalability | Well-established for large-scale production. | Scalable through parallelization of reactor arrays. asiachmical.com |

| Energy Efficiency | Standard | Significantly improved. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of Sodium 1 Octadecene 1 Sulfonate Architectures

Elucidation of Molecular Conformation and Stereochemistry using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of Sodium 1-octadecene-1-sulfonate in solution. Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

The stereochemistry of the double bond in Sodium 1-octadecene-1-sulfonate, which can exist as either the (E)- or (Z)-isomer, can also be determined using NMR. The coupling constants (J-values) between the vinyl protons in the 1H NMR spectrum are indicative of their relative orientation. A larger coupling constant is typically observed for the trans ((E)-isomer) configuration compared to the cis ((Z)-isomer). The IUPAC name for one isomer is sodium;(E)-octadec-1-ene-1-sulfonate. nih.gov

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Vinyl H (trans) | 6.0 - 7.5 | Doublet of doublets | ~12-18 Hz |

| Vinyl H (cis) | 5.5 - 6.5 | Doublet of doublets | ~6-12 Hz |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Investigation of Vibrational Modes and Functional Group Analysis via Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For Sodium 1-octadecene-1-sulfonate, the key functional groups are the sulfonate group (-SO3Na) and the carbon-carbon double bond (C=C). The sulfonate group exhibits characteristic strong absorption bands in the FTIR spectrum. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent. In similar sulfonate-containing compounds, these bands appear around 1190 cm⁻¹ (asymmetric) and 1046 cm⁻¹ (symmetric). researchgate.net The C=C stretching vibration of the alkene group is expected to appear in the region of 1680-1640 cm⁻¹.

Raman spectroscopy is particularly useful for analyzing the C=C double bond due to its non-polar nature, which often results in a strong Raman signal. The position of the C=C stretching band can also provide information about the substitution pattern and stereochemistry of the double bond.

A study on docosane-1-sulfonic acid using Vibrational Sum Frequency Spectroscopy (VSFS), a surface-sensitive technique related to IR and Raman, identified the symmetric and asymmetric stretches of the sulfonate group at 1048 cm⁻¹ and 1150 cm⁻¹, respectively. diva-portal.org These vibrational bands were observed to shift upon interaction with counterions like sodium. diva-portal.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonate (S=O) | Asymmetric Stretch | ~1150 - 1200 |

| Sulfonate (S=O) | Symmetric Stretch | ~1040 - 1050 |

| Alkene (C=C) | Stretch | ~1640 - 1680 |

| C-H (Alkane) | Stretch | ~2850 - 2960 |

| C-H (Alkene) | Stretch | ~3010 - 3095 |

High-Resolution Mass Spectrometry for Isomer Differentiation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate mass determination of Sodium 1-octadecene-1-sulfonate, which in turn confirms its elemental composition. The exact mass of Sodium 1-octadecene-1-sulfonate (C18H35NaO3S) is 354.22046043 Da. nih.gov

HRMS can also aid in the differentiation of isomers, although this often requires tandem mass spectrometry (MS/MS) techniques. By fragmenting the parent ion, a unique fragmentation pattern can be obtained for each isomer, which can serve as a fingerprint for its identification.

Furthermore, HRMS is highly effective for impurity profiling. Due to its high mass accuracy and resolution, it can detect and identify trace-level impurities that may be present from the synthesis process, such as unreacted starting materials, byproducts, or degradation products.

Chromatographic Separations Coupled with Advanced Detection for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating Sodium 1-octadecene-1-sulfonate from complex matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like Sodium 1-octadecene-1-sulfonate. Due to its ionic nature, ion-pair chromatography is a commonly employed HPLC technique. In this method, an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt for an anionic analyte, is added to the mobile phase to form a neutral ion pair with the analyte, which can then be retained and separated on a reversed-phase column.

Method development for the HPLC analysis of Sodium 1-octadecene-1-sulfonate would involve optimizing several parameters:

Column: A C18 or C8 reversed-phase column is typically suitable.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is critical for controlling the ionization of the sulfonate group.

Ion-Pair Reagent: A suitable counter-ion to enhance retention.

Detector: A UV detector can be used if the analyte has a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.

Gas Chromatography (GC) for Volatile Byproducts and Precursors

Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile organic compounds. While Sodium 1-octadecene-1-sulfonate itself is not amenable to GC analysis due to its low volatility and ionic nature, GC is crucial for monitoring the purity of the starting materials and for detecting any volatile byproducts that may be present in the final product.

For instance, the precursor 1-octadecene (B91540) is a volatile liquid and its purity can be readily assessed by GC. thegoodscentscompany.com Any unreacted 1-octadecene or other volatile impurities from the sulfonation reaction can be quantified using a suitable GC method, typically involving a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID).

Ion Chromatography for Ionic Species Analysis

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. It is an ideal technique for the direct analysis of Sodium 1-octadecene-1-sulfonate and for the determination of other ionic impurities. acs.orggoogle.comnih.gov

In a typical IC setup for anionic analysis, a low-capacity ion-exchange column is used with an aqueous eluent, often a carbonate/bicarbonate buffer. thermofisher.com A conductivity detector is commonly used for detection, often in conjunction with a suppressor to reduce the background conductivity of the eluent and enhance the signal-to-noise ratio. nih.govresearchgate.net

IC can be used to quantify not only the main Sodium 1-octadecene-1-sulfonate peak but also other inorganic anions that might be present as impurities, such as sulfate (B86663) and chloride ions. google.comthermofisher.com

| Technique | Analyte Type | Typical Application |

| HPLC (Ion-Pair) | Non-volatile, ionic | Purity assessment and preparative separation of Sodium 1-octadecene-1-sulfonate |

| GC | Volatile, non-polar | Analysis of volatile precursors (e.g., 1-octadecene) and byproducts |

| Ion Chromatography | Ionic species | Quantification of Sodium 1-octadecene-1-sulfonate and inorganic anion impurities (e.g., sulfate, chloride) google.comthermofisher.com |

Advanced X-ray Diffraction and Scattering Techniques for Supramolecular Assembly Characterization

The self-assembly of surfactants like sodium 1-octadecene-1-sulfonate into complex supramolecular architectures is fundamental to their function. Advanced X-ray diffraction and scattering techniques are indispensable for elucidating these structures, providing detailed information from the atomic to the nanoscale level. nih.gov These non-destructive methods rely on the principle that X-rays scattering off electron density variations within a sample create a pattern of constructive and destructive interference. rigaku.com Analysis of this pattern reveals the size, shape, and arrangement of the assembled structures. nih.gov Techniques such as Small-Angle X-ray Scattering (SAXS), Wide-Angle X-ray Scattering (WAXS), and Grazing-Incidence X-ray Diffraction (GIXD) offer a multi-scale view of the supramolecular organization of alpha-olefin sulfonates.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for characterizing the nanoscale structure of materials, probing length scales typically between 1 and 100 nanometers. wikipedia.orgsc.edu This makes it ideally suited for studying the size and shape of micelles, vesicles, and other aggregates formed by sodium 1-octadecene-1-sulfonate in solution. sc.edunih.gov The experiment involves passing a collimated X-ray beam through a sample and measuring the elastically scattered X-rays at very small angles (typically 0.1–10°). wikipedia.orgnih.gov

The resulting scattering profile provides quantitative data on several parameters:

Interparticle Interactions: At higher concentrations, the arrangement of micelles relative to one another gives rise to a "structure factor" peak in the SAXS profile. The position of this peak can be used to determine the average distance between adjacent micelles.

Internal Structure: SAXS can also provide information about the internal electron density distribution within the aggregates, such as the density of the hydrocarbon core versus the sulfonate headgroup shell. sc.edu

Research on similar anionic surfactants has demonstrated the utility of SAXS in mapping phase diagrams as a function of concentration and temperature, identifying transitions from spherical to cylindrical micelles or to more complex liquid crystalline phases.

Wide-Angle X-ray Scattering (WAXS)

Complementary to SAXS, Wide-Angle X-ray Scattering (WAXS), sometimes referred to as Wide-Angle X-ray Diffraction (WAXD), probes shorter length scales, providing information about atomic-level ordering. researchgate.netdectris.com By measuring scattering at higher angles (>5°), WAXS can detect crystalline features and short-range positional correlations within the supramolecular assembly. nih.govdiamond.ac.uk

For sodium 1-octadecene-1-sulfonate, WAXS is critical for:

Characterizing Crystalline States: In solid form or in highly ordered phases (e.g., gels or lamellar crystals), WAXS patterns reveal the packing of the hydrocarbon chains. Sharp diffraction peaks indicate a high degree of crystallinity, and their positions, determined by Bragg's Law (nλ = 2d sinθ), correspond to specific lattice spacings. tcd.ieutoledo.edu

Assessing Chain Ordering in Micelles: Even within a seemingly disordered micelle, WAXS can detect short-range order. A broad, diffuse peak around a d-spacing of ~0.45 nm is characteristic of the liquid-like spacing between parallel, disordered hydrocarbon chains. The emergence of sharper peaks would indicate chain crystallization or a transition to a more ordered phase.

Table 1: Comparison of SAXS and WAXS for Surfactant Characterization

| Feature | Small-Angle X-ray Scattering (SAXS) | Wide-Angle X-ray Scattering (WAXS) |

| Angular Range | Low angles (typically < 5°) nih.gov | High angles (typically > 5°) nih.gov |

| Length Scale Probed | 1 - 100 nm (Nanoscale) wikipedia.orgsc.edu | < 1 nm (Atomic/Molecular Scale) diamond.ac.uk |

| Information Obtained | Micelle size, shape, and distribution; Inter-micellar spacing; Large-scale ordering (e.g., liquid crystals). wikipedia.orgnih.gov | Hydrocarbon chain packing; Crystallinity; Interatomic distances; Phase identification (solid vs. liquid-like chains). diamond.ac.uk |

| Typical Application for Sodium 1-Octadecene-1-Sulfonate | Determining the radius of gyration and morphology of micelles in aqueous solution. | Analyzing the solid-state structure or the ordering of alkyl chains within a concentrated gel phase. |

Grazing-Incidence X-ray Diffraction (GIXD)

When investigating the structure of surfactants at interfaces, such as the air-water interface or on a solid substrate, Grazing-Incidence X-ray Diffraction (GIXD) is an exceptionally powerful, surface-sensitive technique. nih.govwikipedia.org In a GIXD experiment, an X-ray beam strikes the surface at a very shallow angle, often below the critical angle for total external reflection. malvernpanalytical.comspringernature.com This confines the X-ray interaction to the top few nanometers of the surface, minimizing signal from the bulk substrate or solution. malvernpanalytical.com

GIXD is used to characterize Langmuir monolayers or adsorbed films of surfactants like sodium 1-octadecene-1-sulfonate, providing precise information on:

In-Plane Molecular Packing: GIXD reveals the two-dimensional lattice structure of the molecules at the interface. nih.gov It can identify the unit cell dimensions and symmetry of the packed hydrocarbon chains.

Molecular Tilt: The position of the diffraction peaks can be analyzed to determine the tilt angle and direction of the hydrocarbon chains with respect to the surface normal.

Coherence Length: The width of the diffraction peaks provides an estimate of the size of the ordered domains at the interface. nih.gov

Table 2: Representative GIXD Data for a Closely-Packed Anionic Surfactant Monolayer

This table presents illustrative data typical for a well-ordered surfactant monolayer at an air-water interface, as would be expected for sodium 1-octadecene-1-sulfonate under compression.

| Parameter | Symbol | Representative Value | Information Derived |

| In-plane Peak Position | q_xy | 1.50 Å⁻¹ | Corresponds to the lateral spacing between molecules. |

| Out-of-plane Peak Position | q_z | 0.0 Å⁻¹ | Indicates hydrocarbon chains are oriented perpendicular to the interface (zero tilt). |

| Area per Molecule | A_mol | 21.5 Ų | Calculated from the peak position, indicates dense packing. |

| Lattice Type | - | Hexagonal | A single in-plane peak is characteristic of hexagonal packing of vertical chains. |

| Coherence Length | L | > 50 nm | Calculated from peak width, indicates large, well-ordered crystalline domains. |

Collectively, these advanced X-ray methods provide unparalleled insight into the supramolecular behavior of sodium 1-octadecene-1-sulfonate. SAXS and WAXS map the bulk solution structures, while GIXD precisely details the molecular arrangement at interfaces, creating a complete structural profile essential for understanding and predicting the compound's performance in various applications.

Interfacial Phenomena and Supramolecular Self Assembly of Sodium 1 Octadecene 1 Sulfonate

Mechanistic Understanding of Surface Tension Reduction and Interfacial Adsorption

Sodium 1-octadecene-1-sulfonate, as a surfactant, markedly reduces the surface tension of water. This phenomenon is driven by the spontaneous adsorption of its molecules at the air-water or oil-water interface. The hydrophobic octadecene chains orient themselves away from the aqueous phase, for instance, by protruding into the air, while the hydrophilic sulfonate headgroups remain hydrated in the water. This arrangement disrupts the cohesive hydrogen bonding network of water molecules at the surface, thereby lowering the surface tension.

The process of interfacial adsorption can be understood through several models. The diffusion-controlled model posits that surfactant monomers diffuse from the bulk solution to the subsurface layer and then instantaneously adsorb at the interface. ysu.am In contrast, the mixed kinetic-diffusion model suggests the presence of an adsorption barrier, which may be due to factors like increased surface pressure or steric hindrances from molecules already at the interface, making the transfer of monomers from the subsurface to the interface the rate-limiting step. ysu.am

The efficiency of a surfactant in reducing surface tension is related to its tendency to adsorb at the interface, a characteristic that can be quantified by the Gibbs adsorption equation. As the concentration of Sodium 1-octadecene-1-sulfonate in the bulk phase increases, the interface becomes progressively more populated with its molecules until a saturation point is reached. At this juncture, the surface tension reaches its minimum value. researchgate.net

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration at which the surfactant monomers in a solution begin to spontaneously aggregate to form micelles. wikipedia.org Below the CMC, the surfactant molecules primarily exist as monomers and arrange themselves at the interfaces, leading to a sharp decrease in surface tension with increasing concentration. wikipedia.org Above the CMC, the interfaces are saturated, and any additional surfactant molecules form micelles in the bulk solution. aliyuncs.com Consequently, the surface tension remains relatively constant beyond the CMC. wikipedia.org

The CMC can be determined experimentally by monitoring a physical property of the surfactant solution that exhibits a distinct change at the point of micellization. Common methods include:

Tensiometry: Measuring the surface tension as a function of surfactant concentration. The CMC is identified as the point where the surface tension plateaus.

Conductivity: For ionic surfactants like Sodium 1-octadecene-1-sulfonate, the conductivity of the solution changes at the CMC due to the different mobility of micelles compared to individual ions.

Spectroscopy: Using fluorescent probes, such as pyrene, whose spectral properties are sensitive to the polarity of their microenvironment. The partitioning of the probe into the hydrophobic micellar core upon micelle formation leads to a detectable change in its fluorescence spectrum. wikimedia.org

Several factors can influence the CMC of Sodium 1-octadecene-1-sulfonate:

Alkyl Chain Length: Generally, for homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.

Presence of Electrolytes: The addition of salts to a solution of an ionic surfactant like Sodium 1-octadecene-1-sulfonate typically lowers the CMC. The counterions from the salt can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules, facilitating their aggregation into micelles at a lower concentration. aliyuncs.comjsirjournal.com

Temperature: The effect of temperature on the CMC of ionic surfactants can be complex, often showing a minimum at a certain temperature. jsirjournal.com An increase in temperature can reduce the hydration of the hydrophilic headgroup, which favors micellization and lowers the CMC.

Impurities: The presence of impurities, especially those that are surface-active, can significantly affect the measured CMC value. aliyuncs.com

Table 1: Illustrative CMC Values of Anionic Surfactants

| Surfactant | CMC (mM in water at 25°C) |

|---|---|

| Sodium Octyl Sulfate (B86663) | 130 |

| Sodium Decyl Sulfate | 33.2 |

| Sodium Dodecyl Sulfate (SDS) | 8.1 |

| Sodium Tetradecyl Sulfate | 2.1 |

Micellization Behavior and Aggregate Formation in Aqueous and Non-Aqueous Systems

The self-assembly of Sodium 1-octadecene-1-sulfonate into various supramolecular structures is a hallmark of its behavior in both aqueous and non-aqueous environments. This aggregation is primarily driven by the hydrophobic effect in aqueous solutions, where the hydrophobic tails minimize their contact with water by forming a core, shielded by the hydrophilic headgroups that interact with the surrounding water. jsirjournal.com

In aqueous solutions, at concentrations just above the CMC, Sodium 1-octadecene-1-sulfonate is expected to form spherical micelles. In these aggregates, the octadecene chains form a liquid-like hydrophobic core, while the sulfonate headgroups are located at the micelle-water interface. The size and aggregation number of these micelles are influenced by a balance of forces, including the hydrophobic attraction between the tails, the steric repulsion between the headgroups, and the electrostatic repulsion between the charged headgroups.

Under certain conditions, such as increased surfactant concentration, the addition of salt, or changes in temperature, a transition from spherical to more elongated, rod-like (or cylindrical) micelles can occur. nih.gov This sphere-to-rod transition is often driven by a reduction in the effective area per headgroup, which can be caused by the screening of electrostatic repulsions by added electrolytes. nih.gov Rod-like micelles can grow to considerable lengths and can entangle, leading to a significant increase in the viscosity of the solution. nih.gov

At higher surfactant concentrations or under specific conditions such as the presence of certain additives, Sodium 1-octadecene-1-sulfonate may form more complex structures like vesicles and lamellar phases. Vesicles are closed, bilayer structures enclosing a small volume of the aqueous solvent. The formation of vesicles often occurs in mixtures of surfactants, where the packing of the different surfactant molecules favors the formation of a curved bilayer. aps.org

The lamellar phase consists of extended bilayers of surfactant molecules separated by layers of the solvent. nih.gov This phase is typically observed at higher surfactant concentrations. The structure of the lamellar phase, including the spacing between the bilayers, can be influenced by factors such as temperature and the presence of electrolytes. nih.gov In some systems, a transition from a micellar to a lamellar phase can be induced by the addition of salt.

Sodium 1-octadecene-1-sulfonate can act as an effective stabilizer for both microemulsions and nanoemulsions. These are dispersions of two immiscible liquids, such as oil and water, with droplet sizes in the nanometer range.

Microemulsions are thermodynamically stable, isotropic systems that form spontaneously under specific conditions of composition and temperature. The surfactant, often in combination with a co-surfactant, lowers the interfacial tension between the oil and water phases to ultra-low values, facilitating the formation of very small droplets.

Nanoemulsions, on the other hand, are kinetically stable but thermodynamically unstable systems, meaning they require a significant energy input for their formation, such as high-pressure homogenization. researchgate.net Sodium 1-octadecene-1-sulfonate stabilizes nanoemulsions by adsorbing at the oil-water interface, forming a protective layer around the droplets that prevents them from coalescing. researchgate.net The stability of these nanoemulsions is influenced by factors such as droplet size, the concentration of the surfactant, and the composition of the aqueous and oil phases. researchgate.net The degradation of nanoemulsions can occur through various mechanisms, including Ostwald ripening, where larger droplets grow at the expense of smaller ones, and flocculation, where droplets aggregate. researchgate.net

Interactions of Sodium 1-Octadecene-1-Sulfonate with Solid Surfaces and Particulate Matter

The interaction of Sodium 1-octadecene-1-sulfonate with solid surfaces and particulate matter is of great importance in various industrial applications, including detergency, dispersion, and flotation. The adsorption of the surfactant onto a solid surface is governed by a combination of electrostatic and hydrophobic interactions.

For a negatively charged surface, the adsorption of the anionic Sodium 1-octadecene-1-sulfonate would be electrostatically unfavorable. However, adsorption can still occur if the hydrophobic interaction between the octadecene tail and a hydrophobic surface is strong enough to overcome the electrostatic repulsion. On positively charged surfaces, the adsorption is favored by electrostatic attraction between the sulfonate headgroup and the surface.

The adsorption of surfactants on solid surfaces can lead to a modification of the surface properties, such as its wettability. For instance, the adsorption of a monolayer of Sodium 1-octadecene-1-sulfonate onto a hydrophobic surface with the hydrophobic tails oriented towards the surface can render the surface more hydrophilic.

In the case of particulate matter, the adsorption of Sodium 1-octadecene-1-sulfonate can lead to the dispersion of the particles in an aqueous medium. The surfactant molecules adsorb onto the surface of the particles, and the electrostatic repulsion between the charged headgroups of the adsorbed surfactant molecules prevents the particles from aggregating. This principle is utilized in the formulation of stable dispersions of pigments, fillers, and other particulate materials.

Adsorption Isotherms and Kinetics on Mineral Surfaces

There is a notable absence of specific studies detailing the adsorption isotherms and kinetics of sodium 1-octadecene-1-sulfonate on various mineral surfaces. Adsorption behavior is a critical factor in many of its industrial applications, such as in enhanced oil recovery and mineral flotation. Typically, the adsorption of an anionic surfactant like sodium 1-octadecene-1-sulfonate on a mineral surface is influenced by several factors including the pH of the solution, the surface charge of the mineral, the concentration of the surfactant, and the presence of electrolytes.

For anionic surfactants in general, adsorption on negatively charged surfaces like silica (B1680970) at neutral or alkaline pH is generally low due to electrostatic repulsion. Conversely, on positively charged surfaces such as alumina or calcite under certain pH conditions, adsorption is more favorable. The process often involves both electrostatic interactions and hydrophobic interactions between the hydrocarbon tails of the surfactant molecules.

Without specific experimental data for sodium 1-octadecene-1-sulfonate, it is not possible to provide its adsorption isotherms (e.g., Langmuir, Freundlich) or to quantify the kinetics of its adsorption on any specific mineral.

Role in Dispersion and Flocculation Phenomena

Sodium 1-octadecene-1-sulfonate is recognized for its function as a dispersant. vulcanchem.com As an anionic surfactant, it can adsorb onto the surface of particles, imparting a negative charge. This leads to electrostatic repulsion between the particles, preventing them from agglomerating and thus promoting their dispersion in a liquid medium. This property is utilized in formulations for coatings and composites to ensure the uniform distribution of nanoparticles. vulcanchem.com

Conversely, under certain conditions, surfactants can also induce flocculation. Adsorptive micellar flocculation is a process where micelles of an anionic surfactant can be flocculated by the addition of multivalent cations. This process is employed in wastewater treatment to remove dissolved organic pollutants that have been solubilized within the micelles. While this is a known phenomenon for anionic surfactants, specific studies detailing the conditions under which sodium 1-octadecene-1-sulfonate acts as a flocculant, and the efficiency of this process, are not available in the reviewed literature.

Rheological Properties of Sodium 1-Octadecene-1-Sulfonate Solutions and Self-Assembled Structures

Detailed rheological data for solutions of sodium 1-octadecene-1-sulfonate and its self-assembled structures are not extensively reported. The rheology of surfactant solutions is complex and depends on the concentration, temperature, pH, and ionic strength of the solution, as these factors influence the size and shape of the micelles that are formed.

At concentrations above the critical micelle concentration (CMC), surfactants self-assemble into various structures, such as spherical micelles, wormlike micelles, or liquid crystalline phases. These structures significantly impact the viscosity and viscoelasticity of the solution. For instance, the entanglement of long, flexible wormlike micelles can lead to a dramatic increase in viscosity and pronounced viscoelastic behavior. While it is known that alpha-olefin sulfonates can form such structures, specific studies that characterize the rheological behavior of sodium 1-octadecene-1-sulfonate solutions, including measurements of viscosity as a function of shear rate and temperature, or its viscoelastic properties (storage and loss moduli), are not available.

General information for a C14-C16 alpha-olefin sulfonate indicates that both paste rheology and powder morphology are important for its use in compact powder detergents. Furthermore, a 40% aqueous solution of sodium C14-16 alpha-olefin sulfonate is described as having excellent viscosity characteristics. atamanchemicals.com However, this information is for a mixture of shorter-chain alpha-olefin sulfonates and cannot be directly extrapolated to the C18 compound.

Due to the lack of specific research data, the following table remains unpopulated.

| Parameter | Mineral Surface | Conditions (pH, Temp, etc.) | Isotherm Model | Kinetic Model | Adsorption Rate Constant |

| Adsorption Isotherm | Data Not Available | Data Not Available | Data Not Available | - | - |

| Adsorption Kinetics | Data Not Available | Data Not Available | - | Data Not Available | Data Not Available |

| Property | Concentration | Temperature (°C) | Shear Rate (s⁻¹) | Viscosity (mPa·s) |

| Solution Viscosity | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Advanced Material Science and Engineering Applications of Sodium 1 Octadecene 1 Sulfonate

Role in Enhanced Oil Recovery (EOR) Mechanisms: A Fundamental Chemical Perspective

Chemical Enhanced Oil Recovery (EOR) techniques are employed to maximize the extraction of crude oil from reservoirs after primary and secondary recovery methods have been exhausted. cup.edu.cnsasol.com Surfactants like sodium 1-octadecene-1-sulfonate are pivotal in these processes, primarily by altering the fluid-fluid and rock-fluid interactions within the reservoir. sasol.comresearchgate.net The main mechanisms include the reduction of interfacial tension and the alteration of rock wettability, which collectively enhance oil mobilization. researchgate.netrice.edu

A significant amount of oil remains trapped in reservoir rock after conventional recovery due to high capillary forces at the oil-water interface. rice.edu Surfactants are instrumental in lowering the interfacial tension (IFT) between the trapped oil and the injected water (brine). sasol.com The amphiphilic nature of sodium 1-octadecene-1-sulfonate allows its molecules to position themselves at the oil-brine interface. The hydrophobic tail orients into the oil phase, while the hydrophilic sulfonate head remains in the aqueous phase. This accumulation disrupts the cohesive forces between the oil and water molecules, drastically reducing the IFT. researchgate.net By lowering the IFT to ultra-low values (often less than 10⁻³ mN/m), the capillary forces that immobilize the oil droplets within the rock's pores are overcome, allowing the oil to be displaced and mobilized by the flow of the injected fluid. rice.edu

Table 1: Illustrative Effect of Surfactant on Interfacial Tension (IFT)

| Condition | Typical IFT (mN/m) | Oil Mobilization Potential |

|---|---|---|

| Brine / Crude Oil (No Surfactant) | 20 - 30 | Low |

| Brine / Crude Oil (with Surfactant) | < 0.01 | High |

This table provides conceptual data illustrating the typical impact of an effective surfactant on IFT in EOR applications.

The wettability of reservoir rock, which describes the preference of the rock surface to be in contact with either oil or water, is a critical factor in oil recovery. ijche.comresearchgate.net Many carbonate reservoirs are naturally oil-wet or intermediately-wet, meaning the oil preferentially adheres to the rock surface, making its displacement by water injection inefficient. ijche.comresearchgate.net Anionic surfactants, such as sodium 1-octadecene-1-sulfonate, can adsorb onto the rock surface and alter its wettability from oil-wet to a more favorable water-wet condition. researchgate.netresearchgate.net In carbonate reservoirs, which often have positively charged surfaces, the negatively charged sulfonate head of the surfactant adsorbs onto the rock. This leaves the hydrophobic tails oriented away from the surface, creating a new surface that is less attractive to oil and more readily wetted by water. researchgate.net This shift to a water-wet state allows the injected water to spontaneously imbibe into the smaller pores, effectively pushing the oil out. rice.edu

Table 2: Research Findings on Wettability Alteration by Anionic Surfactants on Carbonate Surfaces

| Surfactant Concentration (wt%) | Temperature (°C) | Contact Angle (°) | Wettability State |

|---|---|---|---|

| 0.0 (Control) | 25 | ~100 | Intermediate to Oil-Wet ijche.com |

| 0.1 | 80 | Reduced | Shift towards Water-Wet ijche.com |

| 0.3 | 80 | Further Reduced | More Water-Wet ijche.com |

Data is based on findings for anionic surfactants like SDBS, demonstrating the principle of wettability alteration. A lower contact angle indicates a more water-wet condition. ijche.com

A highly effective mechanism for oil mobilization in chemical EOR is the formation of a microemulsion. researchgate.net A microemulsion is a thermodynamically stable, transparent or translucent dispersion of oil and water stabilized by a surfactant. researchgate.net When the conditions of salinity, temperature, and surfactant concentration are optimized, a special "middle-phase" microemulsion, known as a Winsor Type III microemulsion, can form. researchgate.netcup.edu.cn This phase coexists with both excess oil and excess brine and contains solubilized oil and water. The formation of this middle phase is associated with ultra-low interfacial tension. researchgate.net The process effectively "washes" the trapped oil from the rock pores by solubilizing it into the microemulsion phase, which then flows with the injected fluid towards the production wells, leading to a significant increase in oil recovery. cup.edu.cnbohrium.com

Table 3: Winsor Microemulsion Types in EOR

| Winsor Type | Description | Dispersed Phase | Continuous Phase | IFT |

|---|---|---|---|---|

| Type I | Oil-in-water microemulsion in equilibrium with excess oil. | Oil | Water | Low |

| Type II | Water-in-oil microemulsion in equilibrium with excess water. | Water | Oil | Low |

| Type III | Middle-phase microemulsion in equilibrium with both excess oil and water. | Oil & Water | Bicontinuous | Ultra-Low |

The formation of a Winsor Type III microemulsion is the target for many surfactant-based EOR processes due to its association with ultra-low IFT and maximum oil mobilization. researchgate.net

Application in Polymerization Processes and Emulsion Polymerization Research

Emulsion polymerization is a widely used industrial process for manufacturing synthetic polymers and latexes. The technique involves polymerizing monomers in an emulsion, typically with water as the continuous phase. Surfactants, or emulsifiers, are a critical component of this process. pcc.eu

In emulsion polymerization, an immiscible monomer is dispersed as droplets in a continuous phase, usually water. arxiv.org Sodium 1-octadecene-1-sulfonate, as an anionic surfactant, plays a crucial role in forming and stabilizing this emulsion. ontosight.ai Above its critical micelle concentration, the surfactant molecules aggregate to form micelles in the aqueous phase. These micelles can solubilize some of the monomer, but more importantly, they stabilize the larger monomer droplets against coalescence. pcc.euarxiv.org The surfactant molecules adsorb at the monomer-water interface, with their hydrophobic tails penetrating the monomer droplet and their hydrophilic sulfonate heads remaining in the water. arxiv.org This creates a charged layer on the surface of the droplets, leading to electrostatic repulsion that prevents the droplets from merging, thus ensuring the stability of the pre-monomer emulsion. univarsolutions.com

The surfactant is fundamental in controlling the final characteristics of the polymer particles. The polymerization process is initiated in the aqueous phase, and the resulting oligomeric radicals enter the monomer-swollen surfactant micelles, where polymerization proceeds. Each micelle can become a locus for the formation of a polymer particle. nih.govresearchgate.net

The concentration of the surfactant, such as sodium 1-octadecene-1-sulfonate, has a direct impact on the number and size of the resulting polymer particles. A higher surfactant concentration leads to the formation of a greater number of micelles. pcc.eu This provides more sites for particle nucleation, which generally results in a larger number of smaller polymer particles and a faster polymerization rate. researchgate.net Conversely, a lower surfactant concentration results in fewer, larger particles. Therefore, by carefully controlling the amount of surfactant, researchers and manufacturers can tailor the final particle size distribution and morphology of the latex, which in turn dictates the physical properties of the final product, such as film formation, viscosity, and stability. pcc.euresearchgate.net

Table 4: Conceptual Influence of Surfactant Concentration on Polymer Particle Characteristics

| Surfactant Concentration | Number of Micelles | Number of Polymer Particles | Average Particle Size |

|---|---|---|---|

| Low | Low | Low | Large |

| High | High | High | Small |

This table illustrates the general relationship found in emulsion polymerization research, where higher emulsifier levels lead to a greater number of smaller particles. pcc.euresearchgate.net

Table 5: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula / Type |

|---|---|

| Sodium 1-octadecene-1-sulfonate | C₁₈H₃₅NaO₃S nih.gov |

| Sodium Dodecylbenzenesulfonate (SDBS) | CH₃(CH₂)₁₁C₆H₄SO₃Na ijche.com |

| Water | H₂O |

| Crude Oil | Complex mixture of hydrocarbons |

| Brine | Aqueous salt solution |

| Monomer | Polymerizable molecule (e.g., Styrene) |

Contributions to Dispersions and Suspensions in Advanced Formulations Research

The efficacy of Sodium 1-octadecene-1-sulfonate as a surface-active agent is central to its application in the development of complex dispersions and suspensions. As an anionic surfactant, it excels in reducing the interfacial tension between immiscible phases, such as oil and water, or providing a stabilizing layer on the surface of solid particles suspended in a liquid medium. atamankimya.comatamanchemicals.com This capability is fundamental in creating and maintaining the stability of emulsions and colloidal suspensions.

In advanced formulations, this compound's primary functions include:

Emulsification: By adsorbing at the oil-water interface, Sodium 1-octadecene-1-sulfonate lowers the interfacial energy required to form an emulsion, facilitating the dispersion of one liquid into another as fine droplets.

Dispersion and Wetting: It acts as an effective wetting agent, lowering the contact angle between a liquid and a solid surface. atamankimya.comstppgroup.com This promotes the displacement of air from the surface of solid particles, allowing them to be easily dispersed into the liquid medium and preventing agglomeration.

Foaming: The surfactant is known for producing a stable and copious foam, a property utilized in applications requiring a high surface area and gas-liquid interface, such as in certain cleaning or material production processes. atamanchemicals.comatamankimya.comstppgroup.com

These properties make Sodium 1-octadecene-1-sulfonate and other alpha-olefin sulfonates valuable in formulating a wide array of industrial products, from high-performance cleaning agents and detergents to specialized lubricants where stable emulsions are critical. chemger.comontosight.ai Their excellent performance, even in hard water, and compatibility with other surfactant types make them versatile components in complex formulations. atamankimya.comatamankimya.com

Table 1: Functional Properties of Alpha-Olefin Sulfonates (AOS) in Formulations

| Property | Description | Relevant Applications |

|---|---|---|

| Detergency | Effectively removes dirt, oils, and stains from surfaces. stppgroup.comnjchm.com | Industrial cleaners, laundry detergents, car wash soaps. chemger.comlevel7chemical.com |

| Foaming | Generates high, stable foam, even in hard water. atamankimya.comatamankimya.com | Shampoos, body washes, firefighting foams. atamankimya.comlerochem.eu |

| Emulsification | Stabilizes mixtures of immiscible liquids like oil and water. njchm.com | Personal care products, industrial lubricants, pesticide formulations. wikipedia.org |

| Wetting | Reduces surface tension, allowing liquids to spread across surfaces easily. atamankimya.comstppgroup.com | Textile processing, agricultural sprays, industrial cleaning. stppgroup.comnjchm.com |

| Hard Water Stability | Maintains performance in water with high mineral content. atamankimya.comnjchm.com | Detergents and cleaning agents for use in various water conditions. |

| Biodegradability | Readily biodegradable, leading to a favorable environmental profile. njchm.comlevel7chemical.com | "Green" cleaning products, personal care formulations. |

Integration in Nanomaterial Synthesis and Functionalization Methodologies

The synthesis of nanomaterials with controlled size, shape, and stability is a cornerstone of modern nanotechnology. Surfactants play a critical role in this process, acting as capping agents, structure-directing agents, or stabilizers. rsc.orgresearchgate.net Anionic surfactants, like Sodium 1-octadecene-1-sulfonate, can influence nanoparticle formation by adsorbing onto the surface of newly formed nanocrystals. This surface interaction lowers the surface free energy, preventing uncontrolled growth and aggregation, which is crucial for achieving a uniform particle size distribution. researchgate.netijcmas.com

While specific studies detailing the use of Sodium 1-octadecene-1-sulfonate are not abundant, the general principles of using long-chain sulfonated surfactants in nanoparticle synthesis are well-established. ijcmas.com The hydrophobic tail interacts with the non-polar solvent or the nanoparticle precursor, while the charged sulfonate headgroup provides electrostatic repulsion between particles, preventing them from clumping together. researchgate.net This mechanism is essential for producing stable colloidal solutions of nanoparticles.

The creation of mesoporous materials, characterized by uniform pores in the 2 to 50-nanometer range, often relies on a templating method. In this approach, surfactant molecules self-assemble into ordered structures (micelles) in a solution containing inorganic precursors, such as silica (B1680970). These micellar structures act as a template around which the inorganic material polymerizes. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, leaves behind a solid material with a highly ordered, porous structure.

Anionic surfactants can be used in this templating route, often in conjunction with a co-structure-directing agent (CSDA) that helps to bridge the negatively charged surfactant headgroups with the inorganic precursors. mq.edu.au While cationic surfactants like cetyltrimethylammonium bromide (CTAB) are more commonly cited, the principle extends to anionic systems. For instance, the use of alpha-olefin sulfonates as foaming agents in the production of porous structures for construction materials hints at their structure-directing capabilities. lerochem.eu Although direct research on Sodium 1-octadecene-1-sulfonate as a primary templating agent for high-purity mesoporous silica is not widely documented in the provided sources, its molecular structure is conducive to the self-assembly required for such applications.

Once synthesized, nanoparticles often require surface modification to ensure their long-term stability in a liquid medium, a property known as colloidal stability. nih.gov Aggregation of nanoparticles can lead to a loss of their unique size-dependent properties and can render them unusable for many applications. Surfactants like Sodium 1-octadecene-1-sulfonate can be adsorbed onto the surface of nanoparticles, creating a protective layer. nih.gov

This stabilization occurs through two primary mechanisms:

Electrostatic Repulsion: The anionic sulfonate headgroups create a negative surface charge on the nanoparticles. This leads to electrostatic repulsion between adjacent particles, preventing them from approaching each other and aggregating.

Steric Hindrance: The long C18 hydrocarbon chains can provide a physical barrier that prevents close contact between particles.

The process of coating nanoparticles with surfactants is a critical step in preparing them for use in various fields, from nanomedicine to advanced coatings. nih.gov The choice of surfactant is crucial for ensuring stability in different environments (e.g., varying pH or high ionic strength). nih.gov

Advanced Applications in Industrial Process Aids and Separation Technologies (e.g., Flotation, Membrane Science)

In the realm of industrial processes, Sodium 1-octadecene-1-sulfonate and other alpha-olefin sulfonates serve as vital process aids, particularly in mineral separation technologies like froth flotation. atamanchemicals.com

Froth flotation is a widely used method for separating valuable minerals from gangue (unwanted rock). researchgate.net The process involves grinding the ore, mixing it with water to form a pulp, and then adding specific chemical reagents, including collectors and frothers. The collector, an anionic or cationic surfactant, selectively adsorbs onto the surface of the target mineral, making it hydrophobic (water-repellent). When air is bubbled through the pulp, the hydrophobic mineral particles attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off.

Alpha-olefin sulfonates are recognized for their effectiveness in this domain. researchgate.net They can function as:

Collectors: Their anionic sulfonate headgroup can selectively bind to the surface of certain minerals, particularly non-sulfidic ores like phosphate (B84403) and carbonate minerals. journalssystem.comarkema.com

Frothers: Their excellent foaming properties help create a stable froth layer that is essential for capturing and removing the mineral-laden bubbles. researchgate.netjournalssystem.com

The use of AOS in flotation is advantageous due to its high efficiency, good performance in hard water, and biodegradability. atamankimya.comnjchm.comatamanchemicals.com

While less documented, the strong detergency and wetting properties of alpha-olefin sulfonates suggest potential applications in membrane science, specifically for the chemical cleaning of membranes used in water treatment processes like reverse osmosis. Fouling of membranes by organic matter and biofilm is a significant operational challenge, and effective cleaning agents are required to restore membrane performance. mdpi.com The ability of AOS to break down and emulsify organic and oily substances makes it a candidate for inclusion in advanced membrane cleaning formulations. chemger.com

Environmental Dynamics, Transformation Pathways, and Ecotoxicological Mechanisms of Sodium 1 Octadecene 1 Sulfonate

Biodegradation Pathways and Microbial Metabolism of Sodium 1-Octadecene-1-Sulfonate in Aquatic and Terrestrial Environments

Alpha-olefin sulfonates are recognized for being readily biodegradable in both laboratory settings and the natural environment. cleaninginstitute.orgwhattheythink.com Their structure, consisting of a linear alkyl chain, makes them susceptible to microbial attack. nii.ac.jp Studies have shown that when sewage containing AOS passes through a treatment plant, the surfactant is effectively removed, indicating efficient biodegradation. cleaninginstitute.org The biodegradation process involves the microbial transformation of the organic molecule into simpler inorganic compounds. omicsonline.org

Information on the anaerobic degradation of alpha-olefin sulfonates is less prevalent. For some other types of sulfonated organic compounds, such as 1-anthraquinone sulphonate, studies have shown significant degradation under aerobic conditions, but negligible breakdown in anaerobic environments, including both sulfate-reducing and methanogenic conditions. nih.gov While this provides some context for sulfonated compounds, the aliphatic nature of AOS differs significantly from the aromatic structure of anthraquinone (B42736) sulfonate, and direct parallels regarding anaerobic degradation rates cannot be definitively drawn without specific studies.

The production of commercial alpha-olefin sulfonates results in a mixture of isomers, primarily composed of sodium alkene sulfonates (around 60-65%) and sodium hydroxyalkane sulfonates (around 30-35%). wikipedia.orgcleaninginstitute.org The biodegradation process begins with these initial components.

The microbial metabolism of the alkyl chain is the primary pathway for degradation. This process is expected to proceed via omega-oxidation (at the terminal methyl group) and beta-oxidation, a common fatty acid degradation pathway. This involves the sequential shortening of the carbon chain, leading to the formation of shorter-chain sulfonated intermediates. Ultimately, complete biodegradation, or mineralization, results in the formation of carbon dioxide, water, and inorganic sulfate (B86663). omicsonline.org

During the manufacturing process, intermediate sultones are formed, which are then hydrolyzed to the final sulfonate products. cosmeticsandtoiletries.comyoutube.com Trace amounts of these sultones may remain as impurities in the final product and are a consideration from a regulatory standpoint. youtube.comcir-safety.org

The cleavage of the carbon-sulfur bond in sulfonated compounds is a critical step in their complete mineralization. This process is catalyzed by specific enzymes known as desulfonating enzymes. For some sulfonated surfactants, it has been observed that the presence of a hydrogen atom on the carbon adjacent (alpha) to the sulfonate group is crucial for enzymatic desulfonation, at least under conditions of sulfur limitation. nih.gov This structural feature is present in alpha-olefin sulfonates.

The enzymatic process likely involves an initial oxidation of the alkyl chain, followed by the action of a sulfolyase enzyme that cleaves the sulfonate group, releasing it as sulfite (B76179) (SO₃²⁻). The sulfite is then readily oxidized to sulfate (SO₄²⁻) by other microbial enzymes. The remaining desulfonated alkyl chain is then metabolized through conventional pathways like beta-oxidation. While this general mechanism is plausible, the specific enzymes involved in the desulfonation of alpha-olefin sulfonates have not been extensively characterized in the scientific literature.

Photodegradation Mechanisms and Photolytic Transformation Under Environmental Conditions

There is limited information available in the scientific literature regarding the photodegradation mechanisms and photolytic transformation of Sodium 1-octadecene-1-sulfonate or the broader class of alpha-olefin sulfonates under typical environmental conditions. Photodegradation generally requires a molecule to absorb light in the solar spectrum, and simple aliphatic compounds without significant chromophores tend to be less susceptible to direct photolysis.

Adsorption and Desorption Behavior of Sodium 1-Octadecene-1-Sulfonate in Soil and Sediment Matrices

The sorption of chemicals to soil and sediment particles is a key process that controls their mobility and bioavailability in the environment. mdpi.com As an anionic surfactant, Sodium 1-octadecene-1-sulfonate possesses a long, nonpolar (hydrophobic) C18 alkyl chain and a polar, negatively charged (hydrophilic) sulfonate group. This amphiphilic nature dictates its interaction with environmental matrices.

The primary mechanism for the sorption of nonpolar organic compounds is partitioning into soil organic matter. mdpi.com Therefore, Sodium 1-octadecene-1-sulfonate is expected to adsorb to soils and sediments, with the extent of sorption being positively correlated with the organic carbon content of the matrix. For surfactants, the use of the log octanol-water partition coefficient (log Pₒw) to predict sorption is often considered unreliable. eosca.eu Instead, the direct measurement of the organic carbon-water (B12546825) partition coefficient (Kₒc) is preferred. eosca.eu